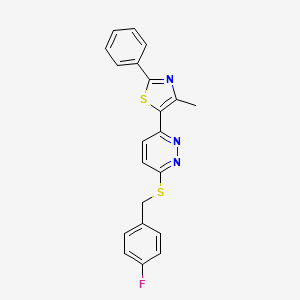

5-(6-((4-Fluorobenzyl)thio)pyridazin-3-yl)-4-methyl-2-phenylthiazole

Übersicht

Beschreibung

The compound “5-(6-((4-Fluorobenzyl)thio)pyridazin-3-yl)-4-methyl-2-phenylthiazole” is a pyridazin derivative containing different thiobenzyl moieties . It is a versatile material with promising applications in scientific research.

Synthesis Analysis

The synthesis of this compound involves the creation of pyridazin derivatives containing different thiobenzyl moieties . The final products were easily obtained without the need for harsh purification steps .Molecular Structure Analysis

The molecular structure of this compound includes a pyridazin ring attached to a thiobenzyl moiety, a fluorobenzyl group, and a phenylthiazole group .Chemical Reactions Analysis

The compound has been screened for its inhibitory activities against the rat intestinal α-glucosidase enzyme . The in vitro results revealed that all the synthesized compounds were more potent than the clinically used drug, acarbose .Wissenschaftliche Forschungsanwendungen

α-Glucosidase Inhibition

This compound has been studied for its inhibitory activities against the rat intestinal α-glucosidase enzyme . The in vitro results revealed that all the synthesized compounds were more potent than the clinically used drug, acarbose . Among all target compounds, compound 5m showed the best inhibitory activity against α-glucosidase .

Diabetes Mellitus Treatment

The compound is part of a novel series of substituted pyridazine derivatives that have been screened against the rat small intestine α-glucosidase enzyme . This enzyme plays a crucial role in the treatment of diabetes mellitus, a disease characterized by increased blood sugar levels .

Antihypertensive Potential

Imidazole containing compounds, which are structurally similar to the compound , have been synthesized and evaluated for their antihypertensive potential . Although the specific compound “5-(6-((4-Fluorobenzyl)thio)pyridazin-3-yl)-4-methyl-2-phenylthiazole” was not mentioned in this study, it’s plausible that it may also have antihypertensive properties due to its structural similarity.

Drug Development

The compound is considered a versatile material with promising applications in scientific research. Its diverse properties and potential contributions to various fields make it an important synthon in the development of new drugs.

Wirkmechanismus

Target of Action

The primary target of the compound “5-(6-((4-Fluorobenzyl)thio)pyridazin-3-yl)-4-methyl-2-phenylthiazole” is the α-glucosidase enzyme . This enzyme is located in the small intestine and plays a crucial role in the digestion of carbohydrates, specifically in the cleavage of 1,4-α-glycosidic linkage of oligo and polysaccharides .

Mode of Action

The compound interacts with the α-glucosidase enzyme, inhibiting its activity . The kinetic study revealed the competitive inhibition behavior of the compound . Docking studies showed imperative interactions such as hydrogen bonding, Pi-Pi T-shaped, and Pi-anion interactions confirming the observed activity .

Biochemical Pathways

The inhibition of the α-glucosidase enzyme by the compound affects the carbohydrate digestion pathway . By inhibiting this enzyme, the compound delays glucose absorption in the digestive system, thereby suppressing postprandial hyperglycemia . This action can be particularly beneficial in the management of conditions like type 2 diabetes mellitus .

Result of Action

The compound’s inhibitory action against α-glucosidase results in a decrease in postprandial hyperglycemia . This means that after a meal, the rise in blood glucose levels is less pronounced, which can be beneficial in managing blood sugar levels in diabetic patients .

Eigenschaften

IUPAC Name |

5-[6-[(4-fluorophenyl)methylsulfanyl]pyridazin-3-yl]-4-methyl-2-phenyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16FN3S2/c1-14-20(27-21(23-14)16-5-3-2-4-6-16)18-11-12-19(25-24-18)26-13-15-7-9-17(22)10-8-15/h2-12H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSUVJNSOSCRJDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C3=NN=C(C=C3)SCC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FN3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(6-((4-Fluorobenzyl)thio)pyridazin-3-yl)-4-methyl-2-phenylthiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B3409184.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B3409185.png)

![N-(2,5-difluorophenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B3409197.png)

![N-(4-chlorobenzyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B3409202.png)

![2-[(3-allyl-7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]acetamide](/img/structure/B3409206.png)

![7-acetyl-2-(benzylthio)-3-(3-chloro-4-fluorophenyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3409227.png)

![1-(2-fluorobenzyl)-7-methyl-3-(4-methylbenzoyl)[1,8]naphthyridin-4(1H)-one](/img/structure/B3409252.png)

![7-acetyl-2-(benzylthio)-3-(3-chloro-4-methylphenyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3409255.png)

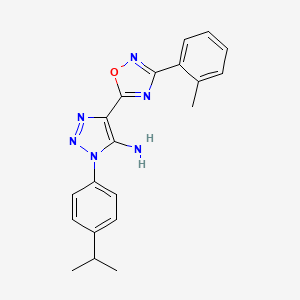

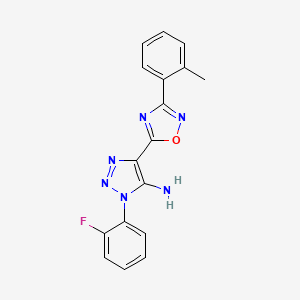

![1-(2-ethylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B3409287.png)